- Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT KinaseJournal of Medicinal Chemistry, 2008, 51(18), 5663-5679,
Cas no 937174-76-0 (Gsk-690693)

Gsk-690693 structure
Nom du produit:Gsk-690693
Numéro CAS:937174-76-0
Le MF:C21H27N7O3
Mégawatts:425.484183549881
MDL:MFCD18711681
CID:69589
PubChem ID:329825423
Gsk-690693 Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol
- GSK690693
- (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-...
- GSK-690693
- Name: TG 101348
- 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol
- GSK 690693
- GWH480321B
- 4-{2-(4-Amino-1,2,5-Oxadiazol-3-Yl)-1-Ethyl-7-[(3s)-Piperidin-3-Ylmethoxy]-1h-Imidazo[4,5-C]pyridin-4-Yl}-2-Methylbut-3-Yn-2-Ol
- C21H27N7O3
- 4-[2-(4-amino-1
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol (ACI)
- BCP9000745
- pan-Akt inhibitor GS690693
- CHEMBL494089
- AT18727
- GSK690693,GSK-690693
- DTXSID60239551
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- 4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-3-BUTYN-2-OL, (-)-
- SDCCGSBI-0654451.P001
- DTXCID10162042
- GTPL5196
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol
- BG174974
- SW218127-2
- s1113
- 937174-76-0
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- DB12745
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- BDBM25013
- GSK690693, >=98% (HPLC)
- Q27077916
- 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(((3S)-piperidin-3-yl)methoxy)-1H-imidazo(4,5-c)pyridin-4-yl)-2-methylbut-3-yn-2-ol
- G93
- compound 3g [PMID 18800763]
- NCGC00263181-01
- NSC-766991
- J-502225
- UNII-GWH480321B
- compound 3g (PMID 18800763)
- SCHEMBL310452
- NS00072069
- 3-BUTYN-2-OL, 4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-
- -yn-2-ol
- BCP01721
- CHEBI:90677
- PAN-AKT KINASE INHIBITOR GSK690693
- NSC800766
- NSC766991
- (-)-4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-3-BUTYN-2-OL
- 4-{2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl}-2-methylbut-3
- 4-{2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl}-2-methylbut-3 -yn-2-ol
- AS-16204
- HY-10249
- AC-23166
- BRD-K25325018-001-02-3
- EX-A031
- BRD-K25325018-001-05-6
- AKOS015904356
- CCG-264825
- 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-((3S)-piperidin-3-ylmethoxy)-1H-imidazo(4,5-c)pyridin-4-yl)-2-methylbut-3-yn-2-ol
- NSC-800766
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- Gsk-690693
-
- MDL: MFCD18711681
- Piscine à noyau: 1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1
- La clé Inchi: KGPGFQWBCSZGEL-ZDUSSCGKSA-N
- Sourire: C(N1C(C2=NON=C2N)=NC2C(=NC=C(C1=2)OC[C@@H]1CNCCC1)C#CC(O)(C)C)C
Propriétés calculées
- Qualité précise: 425.21753775g/mol
- Masse isotopique unique: 425.21753775g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 7
- Complexité: 680
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.3
- Surface topologique des pôles: 137
Propriétés expérimentales
- Dense: 1.41
- Point de fusion: Not available
- Point d'ébullition: 683.8±65.0 °C at 760 mmHg
- Point d'éclair: 367.3±34.3 °C
- Solubilité: DMSO: soluble5mg/mL (clear solution)
- Le PSA: 137.14000
- Le LogP: 2.49420
- Pression de vapeur: 0.0±2.2 mmHg at 25°C
Gsk-690693 Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H301
- Déclaration d'avertissement: P301 + P310
- Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII
- Wgk Allemagne:3
- Code de catégorie de danger: 25
- Instructions de sécurité: 45
-
Identification des marchandises dangereuses:
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Niveau de danger:6.1
- Groupe d'emballage:Ⅲ
Gsk-690693 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
LKT Labs | G7242-10 mg |
GSK-690693 |
937174-76-0 | ≥99% | 10mg |
$306.20 | 2023-07-11 | |
Ambeed | A111141-5mg |
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol |
937174-76-0 | 99% | 5mg |
$88.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6285-1 mL * 10 mM (in DMSO) |
GSK690693 |
937174-76-0 | 100.00% | 1 mL * 10 mM (in DMSO) |
¥1117.00 | 2022-04-26 | |
eNovation Chemicals LLC | D320008-500mg |
GSK690693 |
937174-76-0 | 98% | 500mg |
$2050 | 2024-05-24 | |
ChemScence | CS-0003-100mg |
GSK-690693 |
937174-76-0 | 99.22% | 100mg |
$1210.0 | 2022-04-26 | |
TRC | G797845-10mg |
GSK 690693 |
937174-76-0 | 10mg |
$ 305.00 | 2022-06-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6285-10 mg |
GSK690693 |
937174-76-0 | 100.00% | 10mg |
¥1767.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G873199-1mg |
GSK690693 |
937174-76-0 | 99% | 1mg |
¥333.00 | 2022-01-13 | |
S e l l e c k ZHONG GUO | S1113-10mg |
GSK690693 |
937174-76-0 | 99.09% | 10mg |
¥1415.12 | 2023-09-16 | |
Matrix Scientific | 096072-1g |
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol, 95+% |
937174-76-0 | 95+% | 1g |
$3024.00 | 2023-09-08 |
Gsk-690693 Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2.5 h, rt
Référence
Méthode de production 2
Conditions de réaction
Référence
- Targeted small-molecule inhibitors of protein kinase B as anticancer agentsAnti-Cancer Agents in Medicinal Chemistry, 2009, 9(1), 32-50,
Méthode de production 3
Conditions de réaction
Référence
- Selectively Nonselective Kinase Inhibition: Striking the Right BalanceJournal of Medicinal Chemistry, 2010, 53(4), 1413-1437,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2.5 h, rt
Référence
- 1H-imidazo[4,5-c]pyridin-2-yl derivatives as inhibitors of AKT activity and their therapeutic uses, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Methods of use for inhibitors of Akt activity, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Erb family inhibitor combination with PI3 kinase inhibitor or akt inhibitor for cancer treatment, World Intellectual Property Organization, , ,
Gsk-690693 Raw materials
Gsk-690693 Preparation Products
Gsk-690693 Littérature connexe
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
937174-76-0 (Gsk-690693) Produits connexes
- 842148-40-7(AKT Kinase Inhibitor)
- 2680730-34-9(benzyl N-[2-(hydroxymethyl)-3-methylpyridin-4-yl]carbamate)
- 4563-08-0(1-(diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride)
- 7653-94-3(2,2-Dimethylcyclopropylbenzene)
- 1482966-85-7(3,7-dioxa-1-azaspiro4.5dec-1-en-2-amine)
- 1935321-50-8(1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane)
- 1645277-15-1(3-(cyclohex-3-en-1-yl)prop-2-en-1-ol)
- 2228428-06-4(3-(2,4-difluoro-6-methoxyphenyl)-2,2-dimethylpropan-1-amine)
- 2763997-89-1(4-[(3-Ethynylphenyl)amino]cyclohexan-1-one)
- 852375-42-9(N-(3-methylphenyl)-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:937174-76-0)Gsk-690693

Pureté:99%/99%/99%
Quantité:25mg/50mg/100mg
Prix ($):213.0/340.0/544.0
atkchemica
(CAS:937174-76-0)Gsk-690693

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête